4-Hydroxy-N-methyl-1-benzothiophene-2-sulfonamide
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Overview
Description
4-Hydroxy-N-methyl-1-benzothiophene-2-sulfonamide is a synthetic compound belonging to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N-methyl-1-benzothiophene-2-sulfonamide typically involves the sulfonation of benzothiophene derivatives followed by methylation and hydroxylation steps. One common method includes:
Sulfonation: Benzothiophene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Methylation: The sulfonated intermediate is then reacted with methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-N-methyl-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted benzothiophene derivatives.
Scientific Research Applications
4-Hydroxy-N-methyl-1-benzothiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.
Industry: Utilized in the development of advanced materials, including organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-methyl-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or signaling proteins.
Cellular Effects: The compound can induce apoptosis or inhibit cell proliferation in cancer cells through various molecular pathways
Comparison with Similar Compounds
Thiophene: A simpler analog with a sulfur atom in a five-membered ring.
Benzothiophene: The parent compound without the sulfonamide and hydroxyl groups.
Sulfonamides: A class of compounds containing the sulfonamide group, widely used as antibiotics.
Uniqueness: 4-Hydroxy-N-methyl-1-benzothiophene-2-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydroxyl and sulfonamide groups enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H9NO3S2 |
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Molecular Weight |
243.3 g/mol |
IUPAC Name |
4-hydroxy-N-methyl-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C9H9NO3S2/c1-10-15(12,13)9-5-6-7(11)3-2-4-8(6)14-9/h2-5,10-11H,1H3 |
InChI Key |
GIRBABOZUJRHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=CC=C2S1)O |
Origin of Product |
United States |
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